5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid
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Overview
Description
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a sulfonylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the sulfonylamino intermediate: This step involves the reaction of 3,4-dimethoxyaniline with a sulfonyl chloride to form the sulfonylamino derivative.
Coupling with pyridine derivative: The sulfonylamino intermediate is then coupled with a pyridine-3-carboxylic acid derivative under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original sulfonylamino group.
Scientific Research Applications
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-2-carboxylic acid
- 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-4-carboxylic acid
Uniqueness
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-12-4-3-11(6-13(12)22-2)23(19,20)16-10-5-9(14(17)18)7-15-8-10/h3-8,16H,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHLFXXWXHHLPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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